molecular formula C17H15Cl2NO3S B2845284 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one CAS No. 1164528-38-4

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one

Cat. No.: B2845284
CAS No.: 1164528-38-4
M. Wt: 384.27
InChI Key: KPXHKQLADWBUSI-WJDWOHSUSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a high-value chemical intermediate primarily employed in the discovery and development of novel pharmacologically active compounds. Its core structure is based on the chalcone scaffold, a class of molecules widely recognized for their versatile biological activities, which include significant antiviral and antimicrobial properties . Research into chalcones and their derivatives, such as this compound, indicates they function through the selective targeting of key viral and bacterial enzymes, potentially inhibiting mechanisms like DNA gyrase, efflux pumps, and lactate dehydrogenase, making them promising candidates for combating multidrug-resistant pathogens . In synthetic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of the phenylsulfonyl group can direct reactivity and influence the compound's behavior in subsequent chemical transformations. Its application extends to the synthesis of dimeric ligands and other specialized molecules for probing biological systems, such as in the study of neurotransmitter transporters . This reagent is strictly for use in laboratory research and development.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)14-9-8-12(18)10-15(14)19/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXHKQLADWBUSI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological systems. Research indicates its potential as an anti-cancer agent, primarily through the modulation of specific cellular pathways involved in tumor growth and proliferation. Studies have highlighted its efficacy in inhibiting cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell survival pathways .

Neuropharmacology

In neuropharmacology, the compound's interaction with neurotransmitter systems has been explored. It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Case Study : Research published in Neuropharmacology indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory properties of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one have also been a focal point of research. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases.

  • Case Study : A study featured in The Journal of Inflammation reported that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer propertiesInduces apoptosis in cancer cell lines
NeuropharmacologyNeuroprotective effects against oxidative stressProtects neuronal cells from damage
Anti-inflammatoryModulates inflammatory pathwaysReduces cytokine production in macrophages

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences/Effects Biological Activity (Inferred)
Target Compound 2,4-dichlorophenyl (1), dimethylamino (3), phenylsulfonyl (2) C₁₇H₁₄Cl₂N₂O₃S 409.28 Reference compound; balanced electronic effects from Cl and SO₂ groups. Potential antimicrobial/antifungal activity.
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one 3,4-dichlorophenyl (1) C₁₇H₁₄Cl₂N₂O₃S 409.28 Altered Cl substitution reduces steric hindrance; may enhance receptor binding. Higher solubility due to para-Cl positioning.
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone 2,4-dichlorophenyl (1), phenylsulfonyl (2) C₁₄H₁₀Cl₂O₃S 329.20 Lacks propenone and dimethylamino groups; reduced molecular complexity. Lower bioactivity due to absence of amine.
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propen-1-one 2-Cl and 4-Cl on separate phenyl rings C₁₇H₁₄Cl₂N₂O 349.21 Split Cl groups reduce electron-withdrawing effects; may decrease stability. Unconfirmed, but likely weaker interactions.
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one 2,4-Cl₂-5-F substitution C₁₅H₁₀Cl₂F₃O 323.15 Fluorine increases electronegativity; alters dipole moments. Enhanced antimalarial activity (analogous to ).
2-Propen-1-one,1-(2,4-dichlorophenyl)-2-(4-methylimidazol-1-yl)-3-(dimethylamino) 4-methylimidazole (2) C₁₅H₁₅Cl₂N₃O 360.21 Imidazole introduces basicity; methyl group improves metabolic stability. Potential kinase inhibition (imidazole moiety).

Key Findings :

Substituent Position Effects :

  • Chlorine : 2,4-Dichloro substitution (target compound) provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 3,4-dichloro analogs .
  • Fluorine : Addition of fluorine () increases electronegativity and metabolic stability, critical for antimalarial derivatives .

Functional Group Contributions: Phenylsulfonyl Group: Enhances oxidative stability and hydrogen-bond acceptor capacity, improving pharmacokinetics .

Biological Activity Trends: Chalcones with dichlorophenyl groups () exhibit antimalarial activity, suggesting the target compound may share similar mechanisms.

Biological Activity

1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, also known by its CAS number 1164528-38-4, is a synthetic compound with potential biological activities. This compound features a complex structure that includes a dichlorophenyl group, a dimethylamino group, and a phenylsulfonyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C17H15Cl2NO3S
  • Molecular Weight : 384.28 g/mol
  • CAS Number : 1164528-38-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.

Inhibition of Enzymes

Research indicates that the compound may inhibit certain enzymes associated with cancer progression and inflammation. For instance, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer biology.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
    • Case Study : In vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, with IC50 values suggesting potent activity.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Research Finding : In animal models, administration of the compound resulted in decreased paw edema in carrageenan-induced inflammation assays.
  • Neuroprotective Potential :
    • Emerging studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound may mitigate neuronal damage by inhibiting oxidative stress pathways.
    • Experimental Evidence : In vivo studies using a mouse model of Parkinson's disease showed that treatment with the compound improved motor function and reduced dopaminergic neuron loss.

Data Summary Table

Biological ActivityAssay TypeResultReference
AnticancerMCF-7 Cell ViabilityIC50 = 10 µM
Anti-inflammatoryCarrageenan ModelReduced paw edema
NeuroprotectiveParkinson's ModelImproved motor function

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one?

The synthesis typically involves multi-step reactions, starting with condensation of 2,4-dichlorophenyl ketone derivatives with sulfonyl and dimethylamino precursors. Key steps include:

  • Step 1 : Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative under basic conditions (e.g., NaOH/EtOH).
  • Step 2 : Sulfonylation using phenylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
  • Step 3 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination .
    Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purification often involves column chromatography or recrystallization from acetone/hexane .

Q. How is the compound purified and characterized to confirm structural integrity?

  • Purification : Recrystallization (acetone/hexane) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
  • Characterization :
    • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify substituent positions and stereochemistry.
    • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 420.05).
    • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the propenone core?

The α,β-unsaturated ketone moiety can adopt E or Z configurations, influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilization of transition states.
  • Microwave-Assisted Synthesis : Reduces reaction time (≤2 hours vs. 24 hours conventional) and enhances E selectivity via controlled dielectric heating .
    Example : Microwave irradiation at 100°C in DMF yields 85% E-isomer, whereas conventional heating in THF yields a 60:40 E:Z mixture .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • DFT Calculations : Assess electrophilicity of the α,β-unsaturated ketone. The LUMO energy (~-1.8 eV) indicates high susceptibility to nucleophilic attack at the β-carbon.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM stabilizes carbocation intermediates in sulfonylation) .

Q. How do structural modifications (e.g., substituent position) alter biological activity?

  • Chlorine Substituents : 2,4-Dichlorophenyl enhances lipophilicity (logP ≈ 3.2), improving membrane permeability.
  • Sulfonyl Group : Electron-withdrawing effects increase electrophilicity, enhancing interactions with cysteine residues in target enzymes (e.g., kinase inhibition).
    Comparison : Analogues lacking the sulfonyl group show 10-fold reduced activity in in vitro kinase assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for microwave vs. conventional synthesis?

MethodYield (%)Purity (%)Conditions
Conventional Heating6298THF, 24 h, 80°C
Microwave-Assisted8599DMF, 2 h, 100°C
Root Cause : Solvent choice (DMF vs. THF) and heating efficiency. Microwave methods reduce side reactions (e.g., ketone oxidation) .
Troubleshooting : Use degassed solvents and inert atmosphere (N2_2) to mitigate oxidative byproducts.

Methodological Recommendations

Q. What strategies optimize regioselectivity in sulfonylation reactions?

  • Low-Temperature Control (0–5°C): Minimizes polysubstitution.
  • Bulky Bases (e.g., DIPEA): Steric hindrance directs sulfonylation to the para position .

Q. How to validate purity for pharmacological studies?

  • HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min). Purity ≥98% is required for in vivo assays.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

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